Paromomycin sulfate
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Paromomycin sulfate is an aminoglycoside antibiotic that primarily targets protozoa , especially E. histolytica . It is believed to act against both the trophozoite and encysted forms of Entamoeba . The drug also has antibacterial activity against normal and pathogenic organisms in the gastrointestinal (GI) tract .
Mode of Action
This compound inhibits protein synthesis by binding to 16S ribosomal RNA . Bacterial proteins are synthesized by ribosomal RNA complexes, which are composed of two subunits, a large subunit (50s) and a small (30s) subunit, forming a 70s ribosomal subunit . tRNA binds to the top of this ribosomal structure . Paromomycin increases the error rate in ribosomal translation by binding to an RNA loop, expelling residues A1492 and A1493, which are involved in the detection of correct Watson-Crick pairing between the codon and anti-codon .
Biochemical Pathways
This compound affects the protein synthesis pathway in bacteria and protozoa. By binding to the 16S ribosomal RNA, it disrupts the normal function of the ribosome, leading to the production of defective polypeptide chains . This continuous production of defective proteins eventually leads to bacterial death .
Pharmacokinetics
This compound is poorly absorbed after oral administration, with almost 100% of the drug recoverable in the stool
Result of Action
The primary result of this compound’s action is the death of targeted bacteria and protozoa. By inhibiting protein synthesis, the drug prevents these organisms from producing essential proteins, leading to their death . This results in the treatment of acute and chronic intestinal amebiasis .
Action Environment
The action of this compound is influenced by the environment within the GI tract. Since the drug is poorly absorbed, its action is localized primarily to the GI tract . Therefore, factors such as pH and the presence of other substances in the GI tract could potentially influence the drug’s action.
Biochemische Analyse
Biochemical Properties
Paromomycin sulfate is part of the aminoglycoside family of medications and causes microbe death by stopping the creation of bacterial proteins . It has a broad spectrum of activity against Gram-negative, Gram-positive bacteria, and many protozoa . The in vitro and in vivo antibacterial action of paromomycin closely parallels that of neomycin .
Cellular Effects
This compound has been shown to have therapeutic activity against both old world and new world cutaneous leishmaniasis . It is also used to treat intestinal parasitic infections such as cryptosporidiosis and amoebiasis . The most common adverse effects associated with this compound are abdominal cramps, diarrhea, heartburn, nausea, and vomiting .
Molecular Mechanism
This compound inhibits protein synthesis by binding to 16S ribosomal RNA . Bacterial proteins are synthesized by ribosomal RNA complexes which are composed of 2 subunits, a large subunit (50s) and small (30s) subunit, which forms a 70s ribosomal subunit .
Temporal Effects in Laboratory Settings
It is known that this compound is poorly absorbed after oral administration, with almost 100% of the dose being eliminated unchanged in the feces .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, a low dose of 50mg/kg body weight of this compound caused a decrease in OPG count from the 7th day post-treatment and onward .
Metabolic Pathways
It is known that this compound is poorly absorbed from the gastrointestinal tract and most of the dose is eliminated unchanged in the feces .
Transport and Distribution
It is known that this compound is poorly absorbed from the gastrointestinal tract and most of the dose is eliminated unchanged in the feces .
Subcellular Localization
It is known that this compound is poorly absorbed from the gastrointestinal tract and most of the dose is eliminated unchanged in the feces .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenbutazone is synthesized through a multi-step process involving the condensation of hydrazine with ethyl acetoacetate to form pyrazolone, followed by alkylation with butyl bromide and subsequent reaction with benzoyl chloride .
Industrial Production Methods: In industrial settings, the synthesis of phenbutazone involves the use of supercritical fluids for particle size reduction, which enhances the drug’s bioavailability . The rapid expansion of supercritical solutions (RESS) technique is commonly employed, where the solute is dissolved in a supercritical solvent and rapidly expanded through a nozzle to form fine particles .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Phenbutazon durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene hydroxylierte und alkylierte Derivate von Phenbutazon .
Wissenschaftliche Forschungsanwendungen
Phenbutazon wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Es dient als Modellverbindung zur Untersuchung der Reaktivität und Stabilität von Pyrazolonderivaten.
5. Wirkmechanismus
Phenbutazon übt seine Wirkung aus, indem es an die Prostaglandin-H-Synthase und die Prostacyclin-Synthase bindet und diese durch Peroxid (H2O2) vermittelte Deaktivierung inaktiviert . Dies führt zu einer verringerten Produktion von Prostaglandinen, die für die Entstehung von Entzündungen, Schmerzen und Fieber verantwortlich sind . Die entzündungshemmenden Eigenschaften der Verbindung beruhen hauptsächlich auf ihrer Fähigkeit, die Cyclooxygenase (COX)-Enzyme, insbesondere COX-1 und COX-2, zu hemmen .
Vergleich Mit ähnlichen Verbindungen
Phenbutazon wird oft mit anderen NSAR verglichen, wie zum Beispiel:
Die Besonderheit von Phenbutazon liegt in seiner starken entzündungshemmenden Wirkung, die es trotz seines potenziellen Risikos für schwere Nebenwirkungen beim Menschen besonders nützlich in der Veterinärmedizin macht .
Biologische Aktivität
Paromomycin sulfate is a broad-spectrum aminoglycoside antibiotic primarily used for the treatment of various parasitic infections, including intestinal amebiasis and visceral leishmaniasis. Its mechanism of action involves inhibiting protein synthesis in bacteria by binding to the 16S ribosomal RNA component of the 30S ribosomal subunit, which leads to the production of defective proteins and ultimately bacterial cell death. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical applications, and recent research findings.
Paromomycin exerts its antibacterial effects by binding to specific sites on the 16S rRNA, causing a conformational change that increases the error rate during protein translation. This binding occurs at the A site of the ribosome, where it interferes with tRNA's ability to accurately pair with mRNA codons. The result is the incorporation of incorrect amino acids into polypeptide chains, leading to nonfunctional proteins and cell death in susceptible organisms .
Pharmacokinetics
- Absorption : Paromomycin is poorly absorbed when administered orally, with nearly 100% of the drug recovered in feces. This property makes it particularly effective for treating intestinal infections without systemic effects .
- Distribution : The drug achieves peak concentrations in the intestines, where it exerts its therapeutic effects against enteric pathogens .
- Elimination : Following intramuscular administration, paromomycin reaches peak plasma concentrations within two hours and is eliminated from the body within 24 hours .
Clinical Applications
This compound has several important clinical uses:
- Intestinal Amebiasis : It is effective against Entamoeba histolytica, the causative agent of amebic dysentery. The recommended dosage for adults is typically 25-35 mg/kg/day divided into multiple doses over 5 to 10 days .
- Visceral Leishmaniasis : Clinical trials have demonstrated its efficacy and safety in treating this parasitic disease, particularly when administered as an injectable formulation .
- Hepatic Coma : Paromomycin is also used as an adjunct treatment to reduce ammonia-producing bacteria in cases of hepatic encephalopathy .
Research Findings and Case Studies
Recent studies have further elucidated the biological activity and potential applications of this compound:
- Efficacy Against Visceral Leishmaniasis : A clinical trial reported that injectable paromomycin is both effective and safe for treating visceral leishmaniasis, showing significant improvement in patient outcomes without severe side effects .
- Paromomycin-Loaded Albumin Microspheres : Innovative formulations such as paromomycin-loaded albumin microspheres have been developed to enhance drug targeting to macrophages, improving treatment efficacy for leishmaniasis while minimizing toxicity .
- Resistance Patterns : Long-term use of paromomycin can lead to resistance; however, studies indicate that resistance rates remain relatively low compared to other antibiotics in its class .
Summary Table of Biological Activity
Property | Details |
---|---|
Chemical Class | Aminoglycoside antibiotic |
Mechanism of Action | Inhibits protein synthesis by binding to 16S rRNA |
Absorption | Poorly absorbed; high concentration in feces |
Peak Concentration | Achieved within 2 hours post-intramuscular injection |
Elimination Half-Life | Approximately 24 hours |
Clinical Uses | Intestinal amebiasis, visceral leishmaniasis, hepatic coma |
Eigenschaften
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRDOKAZOAKLDU-UDXJMMFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47N5O18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7205-49-4, 7542-37-2 (Parent) | |
Record name | D-Streptamine, O-2,6-diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2-amino-2-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7205-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paromomycin sulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paromomycin, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601335979 | |
Record name | Paromomycin, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601335979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263-89-4, 7205-49-4 | |
Record name | Paromomycin sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paromomycin sulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paromomycin, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paromomycin, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601335979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Paromomycin sulphates | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAROMOMYCIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845NU6GJPS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of paromomycin sulfate?
A1: this compound is an aminoglycoside antibiotic that exerts its effect by binding to the 30S ribosomal subunit of bacteria, interfering with protein synthesis. [] This binding leads to misreading of the genetic code and the production of non-functional proteins, ultimately resulting in bacterial cell death. []
Q2: The research mentions this compound's ability to inhibit neutrophil activity. What are the downstream effects of this inhibition?
A2: this compound has been shown to reduce the secretion of pro-inflammatory cytokines IL-8 and TNF-alpha by neutrophils. [] This inhibition of inflammatory factor release suggests potential therapeutic applications in inflammatory diseases where these cytokines play a significant role. []
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research abstracts do not specify the exact molecular formula and weight of this compound. You can find this information in comprehensive chemical databases like PubChem or ChemSpider.
Q4: Does this compound possess any catalytic properties?
A4: The provided research abstracts do not indicate any intrinsic catalytic properties of this compound. Its primary mode of action relies on binding and interfering with biological targets rather than catalyzing chemical reactions.
Q5: Have computational methods been employed to study this compound and its interactions?
A5: Yes, molecular docking studies have been utilized to investigate the binding of this compound to DNA. [] These simulations provide insights into the potential binding mode and affinity of the drug to its target. []
Q6: Is there any research exploring the structure-activity relationship of this compound and its analogs?
A6: While the provided abstracts don't delve into specific structure-activity relationship studies for this compound, they highlight its structural similarity to neomycin. [] Comparative studies on serum levels and urinary excretion between paromomycin and neomycin suggest differences in their pharmacokinetic profiles, potentially attributed to structural variations. []
Q7: What are the common formulations of this compound, and how do they affect its stability and bioavailability?
A7: this compound has been formulated in various forms, including topical ointments, creams, and more recently, liposomal formulations. [, , ] Encapsulating this compound in liposomes has been shown to enhance its skin permeation and bioavailability for topical treatment of cutaneous leishmaniasis. []
Q8: How is this compound absorbed, distributed, metabolized, and excreted in the body?
A8: Research indicates that orally administered this compound exhibits limited systemic absorption. [, ] Studies in humans have shown that peak serum levels are achieved within 1-2 hours after oral administration, with a relatively short half-life of around 2.6 hours. [, ] Urinary excretion of this compound is low, with less than 1% of the administered dose recovered in urine within 32 hours. [, ] This suggests that a significant portion of the drug is likely excreted unchanged in the feces.
Q9: What is the evidence for the efficacy of this compound in treating leishmaniasis?
A9: Multiple studies highlight the efficacy of this compound, particularly in topical formulations, against cutaneous leishmaniasis. [, , , ] Its efficacy is attributed to its ability to directly target and eliminate the Leishmania parasites within the skin lesions. [, , , ]
Q10: Are there any known mechanisms of resistance to this compound in bacteria or protozoa?
A10: Research indicates that resistance to this compound, particularly in bacteria, can arise from mutations in ribosomal proteins or through enzymatic inactivation of the drug. [] One study specifically mentions a higher frequency of paromomycin resistance in Escherichia coli, Enterococcus faecicum, and Staphylococcus aureus isolates from turkeys treated with this compound for the prevention of blackhead (Histomoniasis). []
Q11: What strategies are being explored to improve the targeted delivery of this compound?
A11: Liposomal formulations have shown promise in enhancing the delivery of this compound to macrophages, which are the primary target cells for Leishmania parasites. [] This targeted delivery approach aims to improve drug efficacy while minimizing potential side effects. []
Q12: What analytical methods are commonly employed for the detection and quantification of this compound?
A12: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as pulsed amperometric detection (PAD) and mass spectrometry (MS), is widely used for analyzing this compound and its impurities. [, ]
Q13: What is known about the environmental fate and potential ecological impact of this compound?
A13: The provided research abstracts do not provide information about the environmental impact and degradation of this compound.
Q14: Are there studies investigating the dissolution and solubility of this compound in different media?
A14: While the provided abstracts do not delve into specific dissolution and solubility studies, one research abstract mentions the optimization of a colorimetric method for determining this compound concentration. [] This optimization likely involved understanding the drug's solubility and behavior in the chosen media to ensure accurate and reliable quantification. []
Q15: What quality control measures are crucial for ensuring the safety and efficacy of this compound formulations?
A15: Quality control measures for this compound formulations likely encompass various aspects, including:
- Raw material testing: Ensuring the purity and identity of this compound starting material. []
- Manufacturing process control: Implementing rigorous controls during formulation and manufacturing to maintain consistent product quality. []
- Finished product testing: Verifying that the final product meets predetermined specifications for potency, purity, and stability. [, ]
Q16: Is there evidence of this compound inducing immune responses or interacting with drug transporters and metabolizing enzymes?
A16: The provided research abstracts do not directly address the immunogenicity, drug transporter interactions, or drug-metabolizing enzyme interactions of this compound.
Q17: What is known about the biocompatibility and biodegradability of this compound?
A17: The provided research abstracts do not specifically address the biocompatibility and biodegradability of this compound.
Q18: What are the main alternatives to this compound for the treatment of the diseases it is commonly used for?
A18: Alternatives to this compound vary depending on the specific disease being treated.
- For cutaneous leishmaniasis, alternatives include:
- Sodium stibogluconate (Pentavalent antimony): A first-line treatment option for various forms of leishmaniasis, but its use can be limited by toxicity and the emergence of resistance. []
- Amphotericin B: A potent antifungal medication also effective against Leishmania parasites, but it can cause significant side effects. []
- For intestinal amoebiasis, alternatives include:
Q19: How has the research on this compound evolved over time?
A19: While the provided abstracts offer a glimpse into the various applications of this compound, they do not provide a comprehensive historical overview of its research evolution.
Q20: Are there any notable cross-disciplinary applications of this compound beyond its traditional uses?
A20: One interesting avenue of research highlighted in the abstracts involves the use of this compound in combination with interleukin-12 (IL-12) for the treatment of cutaneous leishmaniasis. [] This approach combines the direct anti-parasitic activity of this compound with the immunomodulatory properties of IL-12, aiming to enhance treatment efficacy and reduce relapse rates. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.